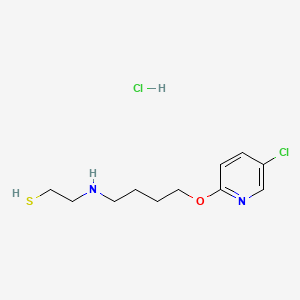![molecular formula C15H13Cl4N B14673651 4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-76-6](/img/structure/B14673651.png)
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound characterized by its complex structure, which includes a methyl group, a trichloromethyl group, and a chlorophenyl group attached to an aniline base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-chloroacetophenone with trichloromethyl aniline under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the existing ones.
Reduction: This reaction can remove certain groups or reduce the compound to a simpler form.
Substitution: This reaction can replace one group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler aniline derivatives .
科学的研究の応用
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
類似化合物との比較
Similar Compounds
- 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- 4-methyl-N-[2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl]benzamide
- 4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyanilino)carbothioyl]aminoethylbenzamide
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
38766-76-6 |
|---|---|
分子式 |
C15H13Cl4N |
分子量 |
349.1 g/mol |
IUPAC名 |
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C15H13Cl4N/c1-10-2-8-13(9-3-10)20-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14,20H,1H3 |
InChIキー |
DOVHZKIWYVFOOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)







propanedioate](/img/structure/B14673634.png)
